4-Benzyl-1,4-diazabicyclo[3.2.1]octane
Overview
Description
4-Benzyl-1,4-diazabicyclo[321]octane is a bicyclic organic compound with the molecular formula C13H18N2 It is characterized by a diazabicyclo structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction conditions often include the use of solvents such as methyl and tert-butyl acrylate, and the process is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. The process typically involves optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,4-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-Benzyl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological systems and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atoms and the overall ring size.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with a different ring system and nitrogen placement.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications .
Properties
IUPAC Name |
4-benzyl-1,4-diazabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSMWCBAIXPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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